3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane is a complex organic compound known for its unique structural features and diverse applications. This compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a bicyclic azabicycloheptane structure. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. One common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines to form bis-ureas . This intermediate can then undergo further reactions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or the azabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as hypertension and cancer.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to a decrease in the production of certain metabolites, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 3-[[4′-(Trifluoromethoxy)phenoxy]methyl]phenylboronic acid
- 3,3-dimethyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane stands out due to its unique bicyclic structure combined with the trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds.
Properties
Molecular Formula |
C13H14F3NO |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)18-11-5-2-8(3-6-11)12-9-1-4-10(7-9)17-12/h2-3,5-6,9-10,12,17H,1,4,7H2 |
InChI Key |
GHGMMEGSSUASCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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